RD162 Demonstrates Superior AR Binding Affinity and Functional Antagonism vs. Bicalutamide in LNCaP/AR Cells
In a direct head-to-head in vitro assay using LNCaP/AR human prostate cancer cells, RD162 inhibited 18F-FDHT binding to the androgen receptor with an IC50 of 50 nM, demonstrating greater relative affinity than the first-generation antiandrogen bicalutamide (IC50 = 159 nM). Importantly, RD162 lacks agonist activity in the setting of AR overexpression, a critical limitation of bicalutamide [1].
| Evidence Dimension | Inhibition of 18F-FDHT binding to AR (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Bicalutamide: 159 nM; MDV3100 (Enzalutamide): 36 nM |
| Quantified Difference | RD162 has ~3.2-fold higher affinity than bicalutamide. MDV3100 has ~1.4-fold higher affinity than RD162. |
| Conditions | LNCaP/AR human prostate cancer cell line, equilibrium binding assay |
Why This Matters
RD162 provides a quantifiably superior tool for probing AR biology over bicalutamide, while offering a direct comparator to enzalutamide for structure-activity relationship studies.
- [1] Tran C, Ouk S, Clegg NJ, et al. Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science. 2009;324(5928):787-90. View Source
